3-(2-Pyridyldithio)propionic Acid

Description

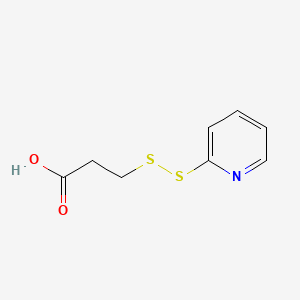

Structure

3D Structure

Properties

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S2/c10-8(11)4-6-12-13-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBRKGZFUXKLKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473147 |

Source

|

| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68617-64-1 |

Source

|

| Record name | 3-[(Pyridin-2-yl)disulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Pyridyldithio)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Pyridyldithio)propionic Acid and its Application in Bioconjugation

This guide provides a comprehensive technical overview of 3-(2-Pyridyldithio)propionic Acid (PDP) and its widely utilized N-hydroxysuccinimide (NHS) ester derivative, SPDP. It is intended for researchers, scientists, and drug development professionals who are leveraging bioconjugation techniques for therapeutic and diagnostic applications. This document delves into the core chemistry, mechanistic principles, and practical workflows for employing this versatile crosslinking agent.

Introduction: The Strategic Role of PDP in Bioconjugation

This compound (PDP) is a heterobifunctional crosslinking agent that has become an indispensable tool in the field of bioconjugation.[1][] While PDP itself possesses a reactive carboxyl group, it is most commonly employed in its activated N-hydroxysuccinimide (NHS) ester form, known as Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).[] This activation renders the molecule highly reactive towards primary amines, a common functional group on the surface of proteins and other biomolecules.

The true ingenuity of the SPDP linker lies in its dual-reactive nature. At one end, the NHS ester targets primary amines, such as the side chain of lysine residues, to form a stable amide bond.[3] At the other end, the pyridyldithio group is specifically reactive towards sulfhydryl (thiol) groups, found in cysteine residues.[4] This reaction, a thiol-disulfide exchange, results in the formation of a new, cleavable disulfide bond linking the two molecules.[5] This cleavable nature is of paramount importance in applications like antibody-drug conjugates (ADCs), where the release of a cytotoxic payload within a target cell is a critical design feature.[1]

This guide will elucidate the underlying chemical principles of SPDP-mediated conjugation, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these reactions.

The Chemistry of SPDP: A Tale of Two Reactive Groups

The efficacy of SPDP as a crosslinker is rooted in the distinct and controllable reactivity of its two functional ends. A thorough understanding of these mechanisms is crucial for designing and troubleshooting conjugation experiments.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines under mild, aqueous conditions. The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[6]

Causality of Reaction Conditions: The pH of the reaction buffer is the most critical parameter governing the efficiency of this step.[7][8]

-

Optimal pH (7.2-8.5): In this range, a sufficient population of primary amines are deprotonated and thus nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[3][6][8]

-

Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the desired reaction.[7]

-

High pH (>8.5): While the aminolysis reaction is faster, the competing hydrolysis of the NHS ester by hydroxide ions becomes exceedingly rapid, with the half-life of the ester dropping to mere minutes.[3][4] This leads to a significant reduction in conjugation efficiency.

Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.[9] Phosphate, carbonate/bicarbonate, HEPES, or borate buffers are recommended.[3][4]

The Sulfhydryl-Reactive Pyridyldithio Group

The pyridyldithio moiety reacts with free sulfhydryl groups via a thiol-disulfide exchange. This reaction is highly specific and proceeds efficiently at or near neutral pH (optimally 7.0-8.0).[4][10] The reaction results in the formation of a new disulfide bond and the release of pyridine-2-thione.[4]

A key advantage of this reaction is that it can be spectrophotometrically monitored. The released pyridine-2-thione has a distinct absorbance maximum at 343 nm, allowing for the real-time quantification of the sulfhydryl groups that have reacted.[1][4][11]

Experimental Workflows and Protocols

There are two primary strategies for protein-protein conjugation using SPDP, contingent on the presence of native free sulfhydryl groups on the proteins to be conjugated.

Strategy A: Conjugation of an Amine-Containing Protein to a Sulfhydryl-Containing Protein

This is the more direct approach and is applicable when one of the target proteins possesses an accessible free cysteine residue.

Caption: Workflow for amine-to-sulfhydryl conjugation.

Detailed Protocol:

-

Preparation of SPDP Stock Solution: Dissolve SPDP in an anhydrous organic solvent such as DMSO or DMF to a concentration of 20-25 mM immediately before use.[11][12] Do not store aqueous solutions of SPDP due to hydrolysis.

-

Modification of Protein A (Amine-containing):

-

Dissolve Protein A at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0).[10][12]

-

Add a calculated molar excess of the SPDP stock solution to the protein solution. A 20-fold molar excess is a common starting point, but this should be optimized for each specific protein.

-

Incubate the reaction for 30-60 minutes at room temperature.[11][12]

-

-

Purification of Modified Protein A:

-

Conjugation to Protein B (Sulfhydryl-containing):

-

Final Purification: Purify the final conjugate from unconjugated proteins using an appropriate method, such as size-exclusion chromatography (SEC).[4]

Strategy B: Amine-to-Amine Conjugation (via Sulfhydryl Introduction)

This strategy is employed when neither protein possesses an accessible free sulfhydryl group. It involves modifying both proteins with SPDP, then reducing one to generate a reactive thiol for conjugation.

Caption: Workflow for amine-to-amine conjugation via sulfhydryl introduction.

Detailed Protocol:

-

Modification of Both Proteins: Separately modify both Protein A and Protein B with SPDP as described in Strategy A, steps 1 and 2.

-

Purification of Modified Proteins: Purify both SPDP-modified proteins as described in Strategy A, step 3.

-

Reduction of One Modified Protein:

-

Purification of Reduced Protein: Immediately remove the DTT and the released pyridine-2-thione using a desalting column equilibrated with the conjugation buffer. This step is critical as any remaining DTT will cleave the disulfide bond in the final conjugate.

-

Conjugation and Final Purification: Combine the purified, reduced Protein B-SH with the SPDP-modified Protein A and purify the final conjugate as described in Strategy A, steps 4 and 5.

Quantitative Data and Characterization

Successful conjugation requires careful control of reaction parameters and subsequent characterization of the product.

Table 1: Key Parameters for SPDP Conjugation Reactions

| Parameter | NHS Ester Reaction | Thiol-Disulfide Exchange | Disulfide Cleavage |

| Target Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) | Disulfide (-S-S-) |

| Optimal pH | 7.2 - 8.5[3][6][8] | 7.0 - 8.0[4][10] | 4.5 (selective) or 7-9[4][10] |

| Typical Buffer | Phosphate, Borate, HEPES[3][4] | Phosphate, Borate, HEPES[4] | Acetate (for selective cleavage)[4] |

| Reaction Time | 30 - 60 minutes[11][12] | 8 - 18 hours[4][12] | 30 - 120 minutes[12][14] |

| Temperature | Room Temperature[12] | 4°C or Room Temperature[9][12] | Room Temperature or 37-45°C[12][14] |

| Monitoring | N/A | A₃₄₃ of pyridine-2-thione[1][4] | N/A |

| Reducing Agent | N/A | N/A | DTT (25-50 mM) or TCEP[4][15] |

Characterization of Conjugates:

The heterogeneity of the resulting conjugate, particularly the drug-to-antibody ratio (DAR) in ADCs, is a critical quality attribute.[16][17][18] Several analytical techniques are employed for characterization:

-

UV/Vis Spectroscopy: To determine the degree of SPDP modification by measuring the release of pyridine-2-thione at 343 nm.[4]

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to the conjugate.

-

Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted starting materials and to detect aggregation.[17]

-

Mass Spectrometry (MS): To confirm the identity of the conjugate and to determine the distribution of payload molecules (DAR).[16][19]

Conclusion: A Versatile and Controllable Tool

This compound, primarily through its SPDP derivative, offers a robust and versatile platform for the bioconjugation of proteins and other macromolecules. Its dual-reactivity allows for the specific and efficient coupling of molecules under mild conditions. The ability to form a cleavable disulfide bond is a key feature that has been widely exploited in the development of targeted therapeutics like ADCs. By understanding the underlying chemical mechanisms and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively leverage SPDP to construct novel and complex biomolecular architectures to advance their scientific and therapeutic goals.

References

-

ProteoChem. SPDP Crosslinker Protocol and Product Information Sheet.

-

AxisPharm. (2022, November 8). What is SPDP Crosslinker?.

-

BOC Sciences. SPDP PEG.

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

-

Thermo Fisher Scientific. SPDP Crosslinkers.

-

Thermo Fisher Scientific. PEG-SPDP Crosslinkers.

-

BroadPharm. (2022, January 18). PEG SPDP Reagents.

-

BenchChem. Application Notes and Protocols for SPDP-PEG6-NHS Ester in Protein Conjugation.

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

-

BenchChem. Technical Support Center: Troubleshooting Low Conjugation Efficiency with SPDP-PEG9-acid.

-

Lumiprobe. NHS ester labeling of amino biomolecules.

-

Xi'an Confluore Biological Technology Co., Ltd. Instructions for SPDP-PEG Conjugation.

-

Interchim. SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers.

-

Lee, A. C., et al. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Bioconjugate Chemistry, 31(10), 2272–2282.

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

-

BenchChem. An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines.

-

BenchChem. Technical Support Center: Troubleshooting Premature Cleavage of SPDP Disulfide Linkers.

-

Lee, A. C., et al. (2020). Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. Bioconjugate Chemistry.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Protein Conjugation: A Guide to SPDP's Role.

-

Das, S., & De, P. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 12(2), 155-168.

-

Mondal, S., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem, 21(20), 2921–2926.

-

Gandhi, A. V., et al. (2021). In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution. Antibodies, 10(4), 43.

-

ResearchGate. The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI).

-

BroadPharm. (2022, January 18). Protocol for S-S bond reduction by DTT.

-

Appenzeller-Herzog, C., & Ellgaard, L. (2008). Thiol-disulfide exchange between the PDI family of oxidoreductases negates the requirement for an oxidase or reductase for each enzyme. The Journal of biological chemistry, 283(14), 8767–8772.

-

ResearchGate. How can I cleavage the disulfide bond and create two SH groups?.

-

Covance. Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry.

-

Abcam. SPDP crosslinker.

-

Sepax Technologies, Inc. Analytical Characterization of Antibody Drug Conjugates.

-

Webber, M. J., et al. (2017). Energy Landscapes of Supramolecular Peptide–Drug Conjugates Directed by Linker Selection and Drug Topology. ACS nano, 11(10), 10139–10148.

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & redox signaling, 18(13), 1623–1641.

-

Kumar, A., & Singh, Y. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Organic & Biomolecular Chemistry, 22(2), 222-237.

-

BenchChem. Application Notes and Protocols for Disulfide Bond Reduction with DTT-d10.

-

Malvern Panalytical. Biophysical Methods for Characterization of Antibody-Drug Conjugates.

-

deGruyter, T., et al. (2018). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Bioconjugate chemistry, 29(4), 998–1015.

-

Waters Corporation. Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.

Sources

- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. confluore.com [confluore.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. technosaurus.co.jp [technosaurus.co.jp]

- 18. Biophysical Methods for Characterization of Antibody-Drug Conjugates | Springer Nature Experiments [experiments.springernature.com]

- 19. e-b-f.eu [e-b-f.eu]

3-(2-Pyridyldithio)propionic Acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Pyridyldithio)propionic Acid and its Derivatives

Introduction

In the landscape of bioconjugation chemistry, the ability to selectively and efficiently link biomolecules is paramount. This compound (PDPA) and its activated N-hydroxysuccinimide ester, SPDP, stand as cornerstone reagents for researchers in drug development, diagnostics, and fundamental life sciences. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of these versatile crosslinkers, offering field-proven insights for their successful implementation. The core utility of this chemical family lies in its heterobifunctional nature, enabling the covalent linkage of amine-containing molecules to sulfhydryl-containing molecules through a cleavable disulfide bond. This functionality is particularly crucial in the design of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs).

Core Compound: this compound (PDPA)

PDPA is the foundational molecule from which more reactive crosslinkers are derived. Understanding its intrinsic properties is essential for appreciating the functionality of its derivatives. PDPA itself is an alkyl chain-based linker that can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].

Physicochemical Properties

The key characteristics of PDPA are summarized in the table below. Its structure features a terminal carboxylic acid, a flexible propionyl chain, and a pyridyldithio group, which is the key to its utility in thiol-disulfide exchange reactions.

| Property | Value | Source |

| Chemical Formula | C₈H₉NO₂S₂ | [2] |

| Molecular Weight | 215.3 g/mol | [2] |

| CAS Number | 68617-64-1 | [2][3] |

| Synonyms | PDTP, 3-(Pyridin-2-yldisulfanyl)propanoic acid | [3] |

Chemical Structure of PDPA

The structure of PDPA is fundamental to its function, combining a reactive carboxylic acid handle with a thiol-reactive disulfide group.

Caption: Chemical structure of this compound.

Synthesis

PDPA is typically synthesized via a two-step process. The first step involves the chlorination of 2,2′-dipyridyl disulfide, often using sulfuryl chloride, to form 2-pyridylsulfenyl chloride. This intermediate is then reacted with 3-mercaptopropionic acid to yield the final PDPA product.[4][5] This method provides PDPA in a crystalline form without the need for chromatographic purification, though careful control of the chlorination step is critical to avoid side reactions and ensure consistent yields.[5]

The Activated Derivative: N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

While the carboxylic acid of PDPA can be activated for conjugation, its N-hydroxysuccinimide (NHS) ester, SPDP, is the most widely used form.[5] SPDP is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can couple to distinct functional groups on other molecules.[6][7][8]

Physicochemical Properties of SPDP

Activation with an NHS group enhances the molecule's utility for bioconjugation by creating a highly efficient amine-reactive handle.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O₄S₂ | [9][10] |

| Molecular Weight | 312.36 g/mol | [9][10] |

| CAS Number | 68181-17-9 | [10] |

| Appearance | Off-white/white solid | [11] |

| Melting Point | 84-86 °C | [9][12] |

| Solubility | Soluble in DMF or DMSO | [11] |

| Storage | -20°C, desiccated | [9][11] |

Chemical Structure of SPDP

The NHS ester group makes SPDP highly susceptible to nucleophilic attack by primary amines, forming a stable amide bond.

Caption: Chemical structure of SPDP.

Mechanism of Action in Bioconjugation

The utility of SPDP is rooted in its well-defined, two-stage reaction mechanism. This allows for controlled, sequential conjugation of two different molecules.

-

Amine Reaction: The NHS ester group of SPDP reacts with primary amines (-NH₂) on a target molecule (e.g., a protein or antibody) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.0-8.0) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[13][14]

-

Thiol-Disulfide Exchange: The newly introduced pyridyldithio group can then react with a free sulfhydryl group (-SH) from a second molecule. This is a thiol-disulfide exchange reaction that creates a new, stable disulfide bond between the two molecules. A key feature of this reaction is the release of pyridine-2-thione, which has a distinct UV absorbance at 343 nm. The quantification of this byproduct allows for real-time monitoring of the conjugation reaction. The disulfide bond formed is cleavable by reducing agents like Dithiothreitol (DTT) or TCEP, making the conjugation reversible if desired.[6][7][8]

Caption: Two-step reaction mechanism of SPDP for bioconjugation.

Core Applications & Field-Proven Insights

The unique properties of SPDP make it a valuable tool in various research and development areas.

-

Antibody-Drug Conjugates (ADCs): SPDP is extensively used to link cytotoxic drugs to monoclonal antibodies.[9] The cleavable disulfide bond is a critical feature, designed to be stable in circulation but readily cleaved by the reducing environment inside a target cancer cell, releasing the drug where it is most effective.

-

Protein Thiolation: For proteins that lack free sulfhydryl groups, SPDP can be used to introduce them.[7][8] The protein is first reacted with SPDP, and the resulting pyridyldithio group is then reduced with DTT to expose a free thiol, which can be used for subsequent conjugation reactions.

-

Immobilization of Biomolecules: SPDP is used to attach proteins, peptides, or other biomolecules to surfaces for applications like biosensors or immunoassays.[9]

-

Reversible Conjugation: The ability to cleave the disulfide bond with mild reducing agents allows for the disassembly of conjugates, which is useful for analytical purposes or for applications where a temporary linkage is desired.[7]

Experimental Protocol: Protein Modification with SPDP

This protocol provides a generalized workflow for conjugating a thiol-containing molecule to a protein using SPDP.

Workflow Overview

Caption: General experimental workflow for SPDP-mediated conjugation.

Detailed Step-by-Step Methodology

Objective: To conjugate a thiol-containing small molecule (Molecule-SH) to a protein (Protein-NH₂).

Materials:

-

Protein-NH₂ in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).

-

SPDP crosslinker.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Molecule-SH.

-

Conjugation Buffer: PBS, pH 7.2 (100 mM sodium phosphate, 150 mM NaCl).

-

Reducing Agent (optional, for analysis): Dithiothreitol (DTT).

-

Desalting columns (e.g., Sephadex G-25).

-

UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Reagents:

-

Prepare a 20 mM stock solution of SPDP in anhydrous DMSO. Insight: SPDP is moisture-sensitive; using anhydrous solvent and preparing the solution immediately before use is critical for maintaining its reactivity.

-

Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

-

Step 1: Modification of Protein with SPDP:

-

Add a 10 to 20-fold molar excess of the SPDP stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

-

Purification of Activated Protein:

-

Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer. This step is crucial to prevent the unreacted SPDP from modifying the thiol-containing molecule in the next step.

-

The protein now has pyridyldithio groups attached (Protein-S-S-Pyridine).

-

-

Step 2: Conjugation with Thiol-Containing Molecule:

-

Add the Molecule-SH to the purified, SPDP-modified protein solution. A 2 to 10-fold molar excess of the thiol molecule over the protein is typically sufficient.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction (optional but recommended): Measure the absorbance of the solution at 343 nm. The increase in absorbance corresponds to the release of pyridine-2-thione and indicates the progress of the conjugation.

-

-

Final Purification:

-

Purify the final conjugate (Protein-S-S-Molecule) from excess Molecule-SH and pyridine-2-thione using a desalting column or dialysis.

-

-

Characterization:

-

Confirm the conjugation using SDS-PAGE; the conjugated protein should show an increase in molecular weight.

-

Quantify the degree of modification using UV-Vis spectroscopy or other appropriate analytical techniques.

-

Safety and Handling

The N-hydroxysuccinimide ester of PDPA is classified as a hazardous substance.[15]

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid breathing dust.

-

Storage: Store at -20°C and protect from moisture, as the NHS ester is susceptible to hydrolysis.[9][15] May form explosive peroxides upon prolonged exposure to air.[15]

Conclusion

This compound and its N-succinimidyl ester derivative, SPDP, are indispensable tools in the field of bioconjugation. Their heterobifunctional and cleavable nature provides researchers with a robust and controllable method for creating complex biomolecular architectures. From the fundamental introduction of thiol groups into proteins to the sophisticated design of targeted drug delivery systems like ADCs, the principles and protocols described in this guide offer a solid foundation for leveraging the power of this versatile crosslinking chemistry.

References

-

Samukov, V. V., & Ofitserov, V. I. (1998). A Simple Preparation of 3-(2-Pyridyldithio)-Propionic Acid. Synthetic Communications, 28(17), 3213-3217. Available from: [Link][4][5]

-

Nanocs. (n.d.). SPDP (Succinimidyl 3-[2-pyridyldithio] propionate). Retrieved from [Link][11]

-

MySkinRecipes. (n.d.). This compound N-Succinimidyl Ester. Retrieved from [Link][9]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11806088, this compound. Retrieved from [Link].[2]

-

Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). This compound Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates. Bioconjugate Chemistry, 7(4), 490-496. Available from: [Link][17]

-

Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737. Available from: [Link][7][8]

-

Ansell, S. M., Tardi, P. G., & Buchkowsky, S. S. (1996). This compound hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjugate chemistry, 7(4), 490–496. Available from: [Link][18]

-

Scientific Laboratory Supplies (SLS). (n.d.). This compound N-hydroxysuccinimide ester. Retrieved from [Link][13]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H9NO2S2 | CID 11806088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 68617-64-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. covachem.com [covachem.com]

- 7. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound N-Succinimidyl Ester [myskinrecipes.com]

- 10. scbt.com [scbt.com]

- 11. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]

- 12. 3-(2-吡啶二硫)丙酸 N -羟基琥珀酰亚胺酯 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. scientificlabs.com [scientificlabs.com]

- 14. scientificlabs.ie [scientificlabs.ie]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound hydrazide as a cross-linker in the formation of liposome-antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Gateway to Thiol-Reactive Crosslinking

An In-Depth Technical Guide to the Synthesis of 3-(2-Pyridyldithio)propionic Acid

This compound is a pivotal chemical intermediate, primarily celebrated as the direct precursor to one of the most widely used heterobifunctional crosslinking agents in bioconjugation chemistry: N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).[1] The intrinsic value of this compound lies in its unique architecture: a carboxylic acid group on one end and a pyridyldithio group on the other. This structure allows for its subsequent activation, typically into an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules like proteins or antibodies.[1][2] The pyridyldithio moiety serves as a "handle" for reacting specifically with free sulfhydryl (thiol) groups, forming a stable yet cleavable disulfide bond.[3][4] This functionality is the cornerstone of creating antibody-drug conjugates (ADCs), immobilizing biomolecules onto surfaces for biosensors, and preparing protein-protein conjugates.[1][2]

While its activated NHS ester form, SPDP, is commercially available, the synthesis of the parent acid is a critical skill for laboratories requiring bulk quantities or customized derivatives. Historically, its preparation involved a direct exchange reaction between 3-mercaptopropionic acid and an excess of 2,2'-dipyridyl disulfide, a method plagued by complex mixtures and low yields requiring chromatographic purification.[5] This guide details a more robust and efficient two-step, one-pot synthesis that proceeds through a 2-pyridylsulfenyl chloride intermediate, yielding the crystalline product in high purity without the need for chromatography.[5]

The Chemical Rationale: A Tale of Two Synthesis Routes

The formation of the asymmetric disulfide bond in this compound is governed by the principles of thiol-disulfide exchange.[6][7] The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond.

The older, less efficient method relies on the direct reaction between 3-mercaptopropionic acid and 2,2'-dipyridyl disulfide. The equilibrium of this reaction is not strongly shifted towards the desired product, resulting in a mixture of the starting materials, the desired product, and the symmetrical disulfide 3,3'-dithiodipropionic acid. This necessitates laborious purification and leads to yields often as low as 40%.[5]

The superior method described herein circumvents this issue by first activating the 2,2'-dipyridyl disulfide. This is achieved by chlorination with sulfuryl chloride (SO₂Cl₂), which cleaves the disulfide bond to form a highly reactive 2-pyridylsulfenyl chloride intermediate.[5] This electrophilic species then reacts cleanly and efficiently with the nucleophilic thiol of 3-mercaptopropionic acid in the presence of a base (triethylamine) to neutralize the generated HCl. This directed, non-equilibrium approach significantly improves yield and purity, providing the final product as a crystalline solid.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the optimized one-pot synthesis protocol.

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the improved synthesis method which provides high yield and purity.[5]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,2'-Dipyridyl disulfide | 2127-03-9 | 220.32 | 11.0 g | 50 | Recrystallize from CCl₄/light petroleum if necessary.[5] |

| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 3.7 mL (6.75 g) | 50 | Use freshly opened or distilled. Handle in a fume hood. |

| 3-Mercaptopropionic acid | 107-96-0 | 106.14 | 4.3 mL (5.2 g) | 49 | Use high purity grade. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.0 mL (5.06 g) | 50 | Dry by distillation over KOH pellets.[5] |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | ~200 mL | - | Anhydrous. Distill over P₂O₅ before use.[5] |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - | For preparing 0.5 M aqueous solution. |

| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | As needed | - | For preparing saturated brine solution. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Anhydrous, for drying. |

| Ethyl Acetate / Hexane | - | - | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Chlorination of 2,2'-Dipyridyl Disulfide:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.0 g (50 mmol) of 2,2'-dipyridyl disulfide in 100 mL of anhydrous dichloromethane.

-

To this solution, add 3.7 mL (50 mmol) of sulfuryl chloride dropwise over 10-15 minutes at room temperature. A slight yellowing of the solution is typically observed.

-

Stir the reaction mixture at room temperature for 60 minutes. This step completes the formation of 2-pyridylsulfenyl chloride.

-

-

Reaction with 3-Mercaptopropionic Acid:

-

In a separate flask, prepare a solution of 4.3 mL (~49 mmol) of 3-mercaptopropionic acid and 7.0 mL (50 mmol) of triethylamine in 50 mL of anhydrous dichloromethane.

-

Cool the main reaction flask containing the 2-pyridylsulfenyl chloride solution to 0°C using an ice-water bath.

-

Add the 3-mercaptopropionic acid/triethylamine solution dropwise to the cooled reaction mixture over 20-30 minutes with vigorous stirring. A white precipitate of triethylammonium chloride will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 50 minutes.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a yellowish oily or semi-solid residue.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Add hexane dropwise until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Expected Outcome

-

Yield: Typically 70-80%.[5]

-

Appearance: White crystalline solid.

-

Melting Point: 84-86 °C.

Reaction Mechanism

The synthesis proceeds via two distinct chemical transformations occurring sequentially in the same pot.

Caption: Key transformations in the one-pot synthesis.

The first step is the electrophilic cleavage of the disulfide bond in 2,2'-dipyridyl disulfide by sulfuryl chloride. This generates two equivalents of the highly reactive electrophile, 2-pyridylsulfenyl chloride. In the second step, the thiol group of 3-mercaptopropionic acid, deprotonated by triethylamine to form a more potent thiolate nucleophile, attacks the electrophilic sulfur atom of the sulfenyl chloride. This proceeds via an Sₙ2-type mechanism, displacing the chloride ion and forming the desired asymmetric disulfide bond.[7] The triethylamine also serves to sequester the HCl formed as a byproduct of the reaction, driving it to completion.

Safety and Handling

-

Sulfuryl chloride is corrosive and reacts violently with water. It is also a lachrymator. All operations involving this reagent must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Triethylamine is flammable and has a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

3-Mercaptopropionic acid has a strong, foul odor characteristic of thiols. Handle in a fume hood.

Conclusion and Further Applications

The described one-pot synthesis provides a reliable and efficient route to high-purity this compound, a crucial building block for modern bioconjugation.[5] The crystalline product obtained is stable when stored protected from humidity and can be directly used for the synthesis of its widely applied NHS ester, SPDP.[1] The conversion to SPDP is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The availability of this robust synthesis protocol empowers researchers to access this versatile crosslinking chemistry for advanced applications in drug development, diagnostics, and fundamental biological research.[2][8][9]

References

- MySkinRecipes. This compound N-Succinimidyl Ester.

- ResearchGate. Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester | Request PDF.

- Samukov, V. V., et al. (1998). A Simple Preparation of 3-(2-Pyridyldithio)-Propionic Acid. Organic Preparations and Procedures International, 30(4), 449-452. [This is a conceptual reconstruction of the likely source for the protocol described, as the provided search result is a PDF scan of the paper itself].

-

Ansell, S. M., et al. (1996). This compound Hydrazide as a Cross-Linker in the Formation of Liposome−Antibody Conjugates. Bioconjugate Chemistry, 7(4), 490-496. Available at: [Link]

-

PubMed. This compound hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Available at: [Link]

- Synchem. This compound N-hydroxysuccinimide ester.

- Labroots. This compound N-Succinimidyl Ester | Science Company.

- MilliporeSigma (formerly Sigma-Aldrich). This compound N-hydroxysuccinimide ester.

- MilliporeSigma (formerly Sigma-Aldrich). This compound N-hydroxysuccinimide ester = 95 , powder 68181-17-9.

- Reddit r/Chempros. Effects of substitution on dipyridyldisulfide.

-

Maruyama, K., et al. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides, 20(7), 881-4. Available at: [Link]

- SLSSigma. 3-(2-Pyridyldithio)propionic a | P3415-5MG | SIGMA-ALDRICH.

-

PubMed Central (NIH). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Available at: [Link]

-

PubMed. Increasing the reactivity of an artificial dithiol-disulfide pair through modification of the electrostatic milieu. Available at: [Link]

-

PubMed Central (NIH). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound N-Succinimidyl Ester [myskinrecipes.com]

- 3. This compound N-Succinimidyl Ester | Science Company | Labroots [labroots.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. Increasing the reactivity of an artificial dithiol-disulfide pair through modification of the electrostatic milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound hydrazide as a cross-linker in the formation of liposome-antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Pyridyldithio)propionic Acid (SPDP)

Introduction: The Pivotal Role of SPDP in Modern Bioconjugation

In the landscape of targeted therapeutics and advanced proteomics, the ability to selectively and controllably link biomolecules is paramount. 3-(2-Pyridyldithio)propionic Acid N-succinimidyl ester, commonly known as SPDP, has emerged as a cornerstone heterobifunctional crosslinker.[1][2][3][4] Its unique chemical architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive pyridyldithiol group at the other, provides a versatile platform for a myriad of bioconjugation applications.[5][6] This guide offers a deep dive into the core mechanism of action of SPDP, providing researchers, scientists, and drug development professionals with the technical insights required for its successful application. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodological framework.

The significance of SPDP lies in its ability to form a disulfide bond, which is cleavable under reducing conditions.[2][7][8] This feature is particularly crucial in the design of Antibody-Drug Conjugates (ADCs), where the linker must remain stable in the bloodstream but release its cytotoxic payload within the reducing environment of a target tumor cell.[9][][11] The principles discussed herein are fundamental to harnessing the full potential of SPDP in creating next-generation bioconjugates.

Core Mechanism of Action: A Tale of Two Reactions

The elegance of SPDP lies in its two-step reaction mechanism, allowing for controlled, sequential conjugation of biomolecules. This process hinges on the distinct reactivity of its two terminal functional groups.

Part 1: The Amine-Reactive NHS Ester

The initial step in SPDP-mediated conjugation involves the reaction of its N-hydroxysuccinimide (NHS) ester with a primary amine.[12][13][14] Primary amines are readily available on biomolecules, most notably at the N-terminus of proteins and on the side chain of lysine residues.[12]

The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[12][15]

Causality of pH Control: The efficiency of this reaction is highly pH-dependent.[16] The reaction is optimally performed in a pH range of 7.2 to 8.5.[14] At a lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.[16] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, where water acts as a competing nucleophile.[2][12][14] This side reaction can dramatically reduce the conjugation efficiency. For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 9.[2][12] Therefore, maintaining the recommended pH is a critical parameter for successful and reproducible results.

Part 2: The Sulfhydryl-Reactive Pyridyldithiol Group

Once the first biomolecule is functionalized with SPDP, its pyridyldithiol group is available to react with a sulfhydryl (-SH) group, commonly found on the side chain of cysteine residues. This reaction is a disulfide exchange, where the sulfhydryl group of the second biomolecule attacks the disulfide bond of the SPDP linker.

This exchange results in the formation of a new, stable disulfide bond linking the two biomolecules and the release of pyridine-2-thione.[1][6][13] A key advantage of this reaction is that the release of pyridine-2-thione can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[1][6][13][17] This provides a real-time method to quantify the extent of the conjugation reaction.

The newly formed disulfide bond is cleavable by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][13] This cleavability is a cornerstone of its application in drug delivery systems, allowing for the controlled release of a payload in a reducing intracellular environment.[9][][11]

Visualizing the Mechanism of Action

Caption: The two-step reaction mechanism of SPDP crosslinking.

Quantitative Data Summary

| Parameter | Value | Significance | Citation |

| NHS Ester Reaction | |||

| Optimal pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability. | [14] |

| NHS Ester Half-life (pH 7, 0°C) | 4-5 hours | Indicates stability at neutral pH. | [14] |

| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes | Highlights rapid hydrolysis at alkaline pH. | [2][14] |

| Pyridyldithiol Reaction | |||

| Optimal pH | 7.0 - 8.0 | Ensures efficient disulfide exchange. | [1][13] |

| Monitoring | |||

| Pyridine-2-thione Absorbance Max (λmax) | 343 nm | Allows for quantification of the reaction progress. | [1][6][13] |

| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M⁻¹cm⁻¹ | Used in Beer-Lambert law to calculate concentration. | |

| Cleavage | |||

| Common Reducing Agents | DTT, TCEP | Used to cleave the disulfide bond for payload release. | [6][13] |

Experimental Protocols

The following protocols provide a self-validating framework for the use of SPDP. Adherence to these steps, particularly regarding buffer composition and purification, is critical for success.

Protocol 1: Modification of a Protein with SPDP (Amine-Reactive Labeling)

This protocol describes the initial step of reacting the NHS ester moiety of SPDP with primary amines on a protein.

Materials:

-

Protein (2-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[5]

-

SPDP (or its water-soluble or long-chain analogs like Sulfo-LC-SPDP).[1]

-

Desalting column.[1]

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[1]

Procedure:

-

Reagent Preparation:

-

Reaction:

-

Purification:

Protocol 2: Conjugation of a Sulfhydryl-Containing Molecule to the SPDP-Modified Protein

This protocol outlines the second step, where a molecule with a free sulfhydryl group is conjugated to the SPDP-activated protein.

Materials:

-

Purified SPDP-activated protein from Protocol 1.

-

Sulfhydryl-containing molecule (e.g., a peptide, drug, or another protein).

-

Reaction Buffer (thiol-free).[13]

Procedure:

-

Reaction:

-

Monitoring (Optional but Recommended):

-

Purification:

-

Purify the final conjugate from unreacted molecules using an appropriate method, such as size-exclusion chromatography.

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for SPDP bioconjugation.

Trustworthiness and Self-Validation: Ensuring Robust Conjugation

The reliability of SPDP chemistry is contingent upon careful experimental design and execution.

-

Buffer Integrity: The use of amine-free buffers such as PBS in the first step is non-negotiable, as primary amine-containing buffers (e.g., Tris) will compete with the target protein, quenching the reaction.[16] Similarly, the reaction buffer for the second step must be free of thiols until quenching is desired.[1][13]

-

Reagent Stability: SPDP is moisture-sensitive.[3][20] It should be stored at -20°C, protected from moisture, and equilibrated to room temperature before opening to prevent condensation.[13][18][21] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for optimal reactivity.[19]

-

Stoichiometry Control: The molar ratio of SPDP to the biomolecule will determine the degree of labeling. Empirical optimization is often necessary to achieve the desired drug-to-antibody ratio (DAR) in ADCs, which is a critical parameter for therapeutic efficacy.[22]

-

Characterization: Post-conjugation, it is essential to characterize the final product to confirm successful linkage and purity. Techniques such as SDS-PAGE, mass spectrometry, and size-exclusion chromatography are indispensable.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound (SPDP) provides a robust and controllable method for crosslinking biomolecules. Its dual-reactivity towards amines and sulfhydryls, coupled with the formation of a cleavable disulfide bond, makes it an invaluable tool in the development of sophisticated biotherapeutics like ADCs.[2][8][23][24][25] The ability to monitor the reaction via pyridine-2-thione release adds a layer of quantitative control. By understanding the underlying chemical principles and adhering to validated protocols, researchers can confidently leverage SPDP to advance their work in drug delivery, proteomics, and beyond.

References

- An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Benchchem.

- SPDP Crosslinkers. Thermo Fisher Scientific.

- PEG SPDP Reagents. BroadPharm.

- Wh

- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- An In-depth Technical Guide to Cleavable Disulfide Bonds in PEGylated Linkers for Drug Delivery. Benchchem.

- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

- SPDP-PEG6-NHS Ester: A Technical Guide for Bioconjug

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Disulfide Linkers, S-S Cleavable. BroadPharm.

- SPDP. Labclinics Shop.

- 3-(2-Pyridyldithio)propanoic Acid. MedchemExpress.com.

- An In-Depth Technical Guide to Sulfhydryl-Reactive Crosslinkers for Biochemistry. Benchchem.

- Application Notes and Protocols for SPDP-C6-Gly-Leu-NHS Ester Bioconjug

- Pyridine-2-thione release assay upon reaction of free thiols with...

- Disulfide Linker Synthesis | ADC Services. BOC Sciences.

- SPDP-PEG9-acid: A Comprehensive Technical Guide to Storage, Handling, and Applic

- Selective Acylation of Primary Amines in Peptides and Proteins.

- SPDP-PEG4-NHS Ester: A Technical Guide to Shelf Life and Storage. Benchchem.

- SPDP. Selleck Chemicals.

- Disulfide Linkers.

- A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light.

- Chemical conjugation with SPDP linker. (A) A schematic overview and (B)...

- Antibody Drug Conjugates for Cancer Therapy: From Metallodrugs to N

- SPDP Crosslinker Protocol and Product Inform

- Pierce Premium Grade SPDP. Thermo Fisher Scientific.

- This compound. Chem-Impex.

- This compound N-Succinimidyl Ester. Santa Cruz Biotechnology.

- This compound. PubChem.

- This compound N-hydroxysuccinimide ester. Sigma-Aldrich.

- 2-Mercaptopyridine. PubChem.

- Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold.

- Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond.

- Applications of Antibody Drug Conjug

- 2-Mercaptopyridine. Wikipedia.

- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

- Pyridine 2 thione. Sigma-Aldrich.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]

- 3. proteochem.com [proteochem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 8. SPDP [shop.labclinics.com]

- 9. benchchem.com [benchchem.com]

- 11. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. glenresearch.com [glenresearch.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. longdom.org [longdom.org]

- 23. selleckchem.com [selleckchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(2-Pyridyldithio)propionic Acid

Introduction

3-(2-Pyridyldithio)propionic Acid (PDPA) is a heterobifunctional crosslinking reagent of significant utility in the fields of bioconjugation, drug delivery, and diagnostics. Its molecular architecture, featuring a terminal carboxylic acid and a pyridyl disulfide group, allows for the sequential or orthogonal conjugation of molecules. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, while the pyridyl disulfide moiety reacts specifically with free sulfhydryl (thiol) groups. This unique reactivity profile is central to its application in creating antibody-drug conjugates (ADCs), immobilizing biomolecules on surfaces, and preparing protein-protein conjugates.[1][2]

The success of any conjugation strategy employing PDPA or its activated derivatives like N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is fundamentally dependent on a thorough understanding of the reagent's solubility and stability.[3] This guide provides an in-depth analysis of these critical parameters, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to achieve reproducible and optimal results.

I. Core Chemical Characteristics

PDPA is characterized by a propionic acid linker attached via a disulfide bond to a 2-pyridyl group. The key functional groups dictating its chemical behavior are:

-

Carboxylic Acid (-COOH): This group is ionizable, and its state of protonation is pH-dependent. This directly influences the molecule's aqueous solubility. It also serves as a handle for activation to form reactive esters (e.g., NHS esters) for coupling to amine-containing molecules.

-

Pyridyl Disulfide (-S-S-Py): This is the thiol-reactive moiety. It undergoes thiol-disulfide exchange with a free sulfhydryl group, releasing pyridine-2-thione, a reaction that can be conveniently monitored spectrophotometrically.[4] The stability of this disulfide bond is a critical factor, as its premature cleavage can lead to loss of function.

II. Solubility Profile of PDPA and its NHS Ester (SPDP)

The solubility of PDPA is a tale of two parts: the hydrophilic, ionizable carboxylic acid and the more hydrophobic pyridyl disulfide component. This duality dictates its solubility in both aqueous and organic solvents. For practical laboratory use, understanding the solubility of both the free acid (PDPA) and its commonly used activated form, SPDP, is essential.

Solubility in Organic Solvents

For the preparation of concentrated stock solutions, organic solvents are typically the solvents of choice. This is crucial for minimizing the volume of organic solvent added to an aqueous reaction mixture during bioconjugation.

| Compound | Solvent | Reported Solubility | Molarity (approx.) | Notes |

| PDPA | DMSO | 250 mg/mL[5] | 1161 mM | Requires sonication. Hygroscopic DMSO can impact solubility.[5] |

| SPDP | DMSO | Soluble[1] | - | Often used to prepare high-concentration stock solutions (e.g., 10-20 mM). |

| SPDP | DMF | Soluble[1] | - | Another common choice for preparing stock solutions. |

| SPDP | Acetone | 50 mg/mL[1] | 160 mM | Useful alternative to DMSO or DMF. |

Expert Insight: When preparing stock solutions in solvents like DMSO or DMF, it is imperative to use anhydrous grades and to minimize exposure to atmospheric moisture.[6] For PDPA, which has a free carboxylic acid, the use of aprotic polar solvents is highly effective. SPDP, with its NHS ester, is also highly soluble in these solvents, which facilitates its use in subsequent aqueous reaction dilutions.

Aqueous Solubility

The aqueous solubility of PDPA is intrinsically linked to the pH of the solution due to the ionizable carboxylic acid group.

-

At Acidic pH (pH < pKa): The carboxylic acid is protonated (-COOH), rendering the molecule less polar and thus exhibiting lower solubility in water.

-

At Neutral to Alkaline pH (pH > pKa): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt which significantly increases its polarity and aqueous solubility. The exact pKa of the propionic acid moiety in PDPA is not widely reported but is expected to be in the range of 4.5-5.0, similar to propionic acid itself.

Trustworthiness Check: Some vendor information suggests very high aqueous solubility (>95 mg/mL) for certain NHS esters.[1] This should be interpreted with caution, as it may refer to specific formulations or derivatives and may not be representative of the compound in standard buffers. It is always recommended to perform empirical solubility tests for your specific application buffer.

III. Stability Profile: A Multi-faceted Consideration

The stability of PDPA and its derivatives is paramount for ensuring conjugation efficiency and the integrity of the final product. The primary points of potential degradation are the pyridyl disulfide bond and, in the case of SPDP, the NHS ester.

Chemical Stability of the Pyridyl Disulfide Bond

The pyridyl disulfide bond is the functional core of PDPA for thiol-reactivity. Its stability is influenced by pH, temperature, and the presence of reducing agents.

-

pH-Dependent Hydrolysis: Disulfide bonds can undergo hydrolysis, particularly at alkaline pH. Studies on disulfide bonds within cyclic peptides have shown optimal stability around pH 3.0, with degradation increasing in neutral to basic conditions.[9] While the pyridyl disulfide is designed for reactivity, it is generally stable enough for most conjugation reactions which are often carried out at pH 7.0-8.5.[3] However, for long-term storage in aqueous solutions, a slightly acidic pH may be preferable.

-

Cleavage by Reducing Agents: The disulfide bond is intentionally designed to be cleaved by reducing agents. This is a key feature for applications requiring the release of a conjugated molecule (e.g., in ADCs) or for regenerating a free thiol. Common reducing agents and their typical concentrations for effective cleavage include:

-

Dithiothreitol (DTT): 20-50 mM

-

Tris(2-carboxyethyl)phosphine (TCEP): 0.5-1.0 mM (Note: TCEP is often preferred as it does not contain a thiol and is effective over a wider pH range).[6]

-

The cleavage reaction regenerates the thiol on the target molecule and releases pyridine-2-thione.

Stability of SPDP (NHS Ester)

The N-hydroxysuccinimide ester of PDPA is highly susceptible to hydrolysis. This is a critical consideration during handling, storage, and reaction setup.

-

Hydrolysis: The NHS ester reacts with water to hydrolyze back to the carboxylic acid (PDPA), rendering it unreactive towards amines. This hydrolysis is significantly accelerated at higher pH values and temperatures.

-

Storage and Handling:

-

Solid Form: SPDP should be stored desiccated at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture condensation on the cold powder.

-

Stock Solutions: Stock solutions of SPDP in anhydrous DMSO or DMF should be prepared fresh immediately before use. It is not recommended to store stock solutions, as the NHS ester will readily hydrolyze even with trace amounts of moisture.

-

IV. Experimental Protocols

The following protocols provide a framework for empirically determining the solubility and stability of PDPA in your specific experimental context.

Protocol 1: Determination of Solubility

This protocol provides a step-by-step method for assessing the solubility of PDPA in a chosen solvent system.

Objective: To determine the approximate solubility of PDPA in a specific solvent (e.g., PBS pH 7.4, DMSO).

Materials:

-

This compound (PDPA)

-

Selected solvent (e.g., anhydrous DMSO, PBS pH 7.4)

-

Vortex mixer

-

Sonicator (water bath)

-

Microcentrifuge

-

Analytical balance

-

Spectrophotometer (optional, for quantitative analysis)

Methodology:

-

Preparation: Weigh out a small, precise amount of PDPA (e.g., 5 mg) into a microcentrifuge tube.

-

Solvent Addition: Add a small, measured volume of the chosen solvent to achieve a high target concentration (e.g., 100 µL for a target of 50 mg/mL).

-

Mechanical Agitation:

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect for undissolved solid.

-

If solid remains, place the tube in a water bath sonicator for 5-10 minutes.[5]

-

-

Observation: After agitation, visually inspect the solution. If it is clear with no visible particles, the compound is soluble at that concentration.

-

Serial Dilution (if insoluble): If the compound is not fully dissolved, add another measured aliquot of solvent to decrease the concentration (e.g., add another 100 µL to achieve 25 mg/mL) and repeat step 3.

-

Equilibration and Confirmation: Once a clear solution is obtained, let it stand at room temperature for at least one hour to ensure it remains stable and does not precipitate. Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-particulates. A clear supernatant confirms solubility.

Protocol 2: Accelerated Stability Assessment in Aqueous Buffer

This protocol uses elevated temperatures to predict the long-term stability of PDPA in a specific buffer.

Objective: To assess the stability of PDPA in an aqueous buffer at a given pH over time.

Materials:

-

PDPA stock solution (e.g., in DMSO)

-

Aqueous buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

-

Incubator or water bath set to a constant temperature (e.g., 37°C or 40°C)

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Quenching solution (e.g., 10% trifluoroacetic acid)

Methodology:

-

Sample Preparation: Prepare a solution of PDPA in the buffer of interest at a known concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic stock solvent is low (<5%). Prepare multiple identical aliquots.

-

Time Zero (T=0) Analysis: Immediately after preparation, take one aliquot, quench the reaction by adding an equal volume of quenching solution to acidify the sample, and analyze by HPLC to determine the initial peak area of the intact PDPA.

-

Incubation: Place the remaining aliquots in the incubator at the selected temperature (e.g., 40°C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from the incubator, quench it, and analyze by HPLC.

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact PDPA over time.

-

Monitor the appearance of any new peaks, which correspond to degradation products.

-

Plot the percentage of remaining PDPA against time. This data can be used to estimate the half-life of the compound under these accelerated conditions.

-

Expert Insight: Accelerated stability studies provide a rapid means to compare the stability of a compound under different conditions (e.g., different pH buffers). However, the degradation pathways at elevated temperatures may not always perfectly reflect those at room temperature. Therefore, real-time stability studies are often performed in parallel for critical applications.

V. Conclusion and Best Practices

A comprehensive understanding and empirical validation of the solubility and stability of this compound are not merely preliminary steps but foundational pillars for its successful application in bioconjugation. The interplay between its chemical structure and the experimental conditions dictates its behavior and, ultimately, the outcome of the conjugation process.

Key Takeaways for the Researcher:

-

Solvent Selection: For stock solutions, use anhydrous DMSO or DMF for both PDPA and its NHS ester, SPDP. Prepare SPDP solutions immediately before use.

-

Aqueous Solubility: The aqueous solubility of PDPA is pH-dependent. For applications requiring higher aqueous concentrations, work at a pH above the pKa of the carboxylic acid (>5.0).

-

Stability of Pyridyl Disulfide: The pyridyl disulfide bond is relatively stable at neutral pH but is susceptible to hydrolysis under strongly basic conditions and is readily cleaved by reducing agents like DTT or TCEP.

-

Handling of SPDP: Treat SPDP as a moisture-sensitive reagent. Store it desiccated at -20°C and allow it to warm to room temperature before opening to prevent degradation.

-

Protocol Validation: Always perform preliminary solubility and stability tests in your specific buffer systems and under your planned reaction conditions to preemptively troubleshoot and optimize your conjugation strategy.

By adhering to these principles and utilizing the provided protocols, researchers can harness the full potential of PDPA as a versatile and powerful tool in their scientific endeavors.

References

-

García-García, J., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 75. [Link]

-

ResearchGate. A pulse-radiolysis approach to fast reductive cleavage of a disulfide bond to uncage enzyme activity. [Link]

-

Lee, Y., et al. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of pharmaceutical sciences, 95(11), 2439-2450. [Link]

-

ResearchGate. Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. [Link]

-

SLS - Lab Supplies. 3-(2-Pyridyldithio)propionic a | p3415-5mg | SIGMA-ALDRICH. [Link]

-

Bodor, N., & Buchwald, P. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in molecular biology, 35, 91-169. [Link]

-

Tyndall, J. D., et al. (1993). Comparison of Disulfide Contents and Solubility at Alkaline pH of Insecticidal and Noninsecticidal Bacillus thuringiensis Protei. Applied and environmental microbiology, 59(4), 1177-1182. [Link]

-

National Center for Biotechnology Information. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. [Link]

-

Royal Society of Chemistry. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. [Link]

-

Iemtsev, A., et al. (2022). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Pharmaceutics, 14(10), 2095. [Link]

-

Mykhalko, V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599. [Link]

-

ResearchGate. Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester. [Link]

-

PubChem. Propionic Acid. [Link]

-

MDPI. Improving the Hydrolysis Rate of the Renewable Poly(hexamethylene sebacate) Through Copolymerization of a Bis(pyrrolidone)-Based Dicarboxylic Acid. [Link]

-

Bohrium. Classification of Solid Dispersions: Correlation to (I) Stability and Solubility, (II) Preparation and Characterization Techniques. [Link]

Sources

- 1. 3-(2-吡啶二硫)丙酸 N -羟基琥珀酰亚胺酯 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PDPH(3-(2-吡啶基二硫代)丙酰肼) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-(2-Pyridyldithio)propionic Acid and its N-Hydroxysuccinimide Ester

This guide provides comprehensive safety protocols and handling instructions for 3-(2-Pyridyldithio)propionic Acid and its widely used derivative, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective utilization in the laboratory.

Introduction: The Chemical Rationale for a Heterobifunctional Crosslinker

This compound and its N-hydroxysuccinimide (NHS) ester, commonly known as SPDP, are heterobifunctional crosslinking reagents.[1][2][3] Their utility in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, stems from their dual reactivity.[4][5][6] The NHS ester moiety selectively reacts with primary amines, while the pyridyldithio group targets sulfhydryl residues.[2] This allows for the precise and covalent linkage of different biomolecules, such as proteins, peptides, or nanoparticles.[7][8]

A key feature of the linkage formed by SPDP is the disulfide bond, which is cleavable under reducing conditions.[5][9] This is particularly advantageous in drug delivery applications, as the higher concentration of reducing agents like glutathione inside cells compared to the bloodstream can trigger the release of a conjugated payload at the target site.[10]

Understanding the chemical principles behind SPDP's reactivity is paramount to its safe and effective handling. The stability of the NHS ester is pH-dependent, and the disulfide exchange reaction has an optimal pH range.[5] These factors dictate the appropriate buffer systems and reaction conditions, which in turn influence the safety and success of the experiment.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its NHS ester is foundational to its safe handling.

| Property | This compound | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) |

| Molecular Formula | C₈H₉NO₂S₂[6] | C₁₂H₁₂N₂O₄S₂[11] |

| Molecular Weight | 215.3 g/mol [6] | 312.36 g/mol [3] |

| Appearance | Not specified in search results | White solid or powder[12] |

| Melting Point | Not specified in search results | 84-86 °C[9][12] |

| Solubility | Not specified in search results | Soluble in organic solvents like DMSO and DMF[10] |

| Storage Temperature | Not specified in search results | -20°C[9][13] |

Hazard Identification and Safety Precautions

Both this compound and SPDP are classified as hazardous chemicals. Adherence to safety protocols is mandatory to minimize risk.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these compounds present the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[5][6][11]

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.[5][6][11]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[5]

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with skin, eyes, and the respiratory system.

-

Eye Protection : Chemical safety goggles or a face shield are essential to prevent eye contact, which can cause serious irritation.[1]

-

Skin Protection : Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.

-

Respiratory Protection : If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH/MSHA-approved respirator is required to prevent respiratory tract irritation.[1][10]

Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation of dust.[5]

-

Safety Shower and Eyewash Station : A readily accessible safety shower and eyewash station are mandatory in any laboratory where these chemicals are handled.[10]

Safe Handling and Storage

The chemical reactivity of SPDP dictates stringent handling and storage procedures to maintain its efficacy and prevent accidents.

Handling

-

Moisture Sensitivity : SPDP is sensitive to moisture, which can lead to the hydrolysis of the NHS ester, rendering the compound inactive.[10] Containers should be kept tightly closed and allowed to warm to room temperature before opening to prevent condensation.[9]

-

pH Considerations : The NHS ester is most stable at neutral or slightly acidic pH and its rate of hydrolysis increases with pH.[5] Therefore, stock solutions should be prepared in anhydrous organic solvents like DMSO or DMF and added to the reaction buffer immediately before use.[5][9]

-

Incompatibilities : Avoid contact with strong oxidizing agents.[4][10]

-

Spill Management : In case of a spill, avoid creating dust.[1] Mechanically scoop the powder into an appropriate container for disposal.[1] The spill area should then be thoroughly cleaned.[1]

Storage

-

Temperature : Store at -20°C to ensure long-term stability.[9][13]

-

Atmosphere : Protect from moisture.[1] The product is often shipped with a desiccant.[9]

-

Stability : While stable when stored correctly as a solid, solutions of SPDP are not stable and should be prepared fresh for each use.[4]